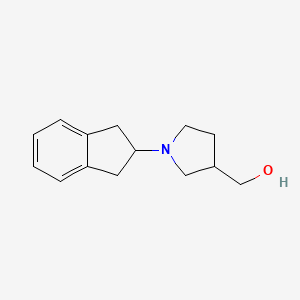
(1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidin-3-yl)methanol
Übersicht
Beschreibung
The compound “(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-yl)methanol” is a novel cathinone derivative . It has not been registered in the CAS or IUPAC databases . It has recently been marketed on the Internet as “indapyrophenidone” .
Molecular Structure Analysis
The molecular structure of this compound was determined using a combination of advanced analytical techniques, including GC–MS, LC–HRMS, NMR, and X-ray crystallography . The molecular formula is C13H17N .Wissenschaftliche Forschungsanwendungen
Antibakterielle Eigenschaften
Verbindungen, die von 2,3-Dihydro-1H-inden-1-on abgeleitet sind, wurden auf ihre antibakteriellen Eigenschaften untersucht. Die Derivate haben eine starke antibakterielle Wirkung mit breitem Wirkungsspektrum gegen sowohl grampositive als auch gramnegative Bakterien gezeigt . Dies deutet darauf hin, dass “(1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidin-3-yl)methanol” eine wertvolle Verbindung bei der Entwicklung neuer antibakterieller Wirkstoffe sein könnte.
Antifungale Anwendungen
Neben den antibakteriellen Eigenschaften zeigen diese Derivate auch antifungale Eigenschaften. Sie wurden gegen Pilzmittel wie Aspergillus niger und Candida albicans getestet und zeigten potente antifungale Aktivitäten . Dies eröffnet Möglichkeiten für den Einsatz der Verbindung zur Behandlung von Pilzinfektionen.
Forschung zur Antibiotikaresistenz
Das globale Problem der Antibiotikaresistenz ist ein wachsendes Problem. Verbindungen wie “this compound” werden untersucht, um die mikrobielle Resistenz zu überwinden, indem neue synthetische organische Verbindungen mit vielversprechender Aktivität und Struktur entwickelt werden .
Pharmakologisches Profil
Die strukturellen Analoga von 2,3-Dihydro-1H-inden-1-on haben ein reiches pharmakologisches Profil, einschließlich Aktivitäten wie Krebsbekämpfung, Entzündungshemmung, Antioxidans und Anti-Alzheimer-Krankheit . Dies deutet darauf hin, dass unsere Verbindung von Interesse auch ähnliche pharmakologische Potenziale haben kann.
Synthesemethoden
Die Synthese von Halo-Aryl- und heterocyclischen markierten 2,3-Dihydro-1H-inden-1-on-Derivaten, die strukturell mit unserer Verbindung verwandt sind, wurde durch verschiedene Methoden wie Mahlen, Rühren und Ultraschallbestrahlung erreicht . Diese Methoden könnten auch zur Synthese von “this compound” angewendet werden.
Computergestützte Studien
Computergestützte Studien wurden an 2,3-Dihydro-1H-inden-1-on-abgeleiteten fluorierten Chalkon-Gerüsten durchgeführt, die mit unserer Verbindung von Interesse verwandt sind. Diese Studien helfen beim Verständnis der molekularen Wechselwirkungen und Wirkmechanismen .
Safety and Hazards
As a novel psychoactive substance (NPS), this compound poses potential health and social risks . NPSs often have only minor modifications to the backbone structure of existing substances, and many of them are designed and intended as legal replacements of conventional illicit drugs such as cocaine, cannabis, and amphetamines, and produce similar effects . Although there is generally little or no information on their acute and particularly chronic harm, several cases of intoxication and death have been reported .
Zukünftige Richtungen
The increase in the number, type, and availability of new psychoactive substances (NPSs) with possible health and social risk is of alarming concern . This situation clearly indicates and alarms that permanent recognition of the designer drug market should be conducted . The results of this study may serve forensic and clinical laboratories in the identification of its related compounds with similar backbone structure using the information reported in this article obtained by the application of advanced analytical techniques . It may also lead to timely and effective response on the part of legislators and law enforcement .
Eigenschaften
IUPAC Name |
[1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-10-11-5-6-15(9-11)14-7-12-3-1-2-4-13(12)8-14/h1-4,11,14,16H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDRLSNYWWQWPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B1474461.png)
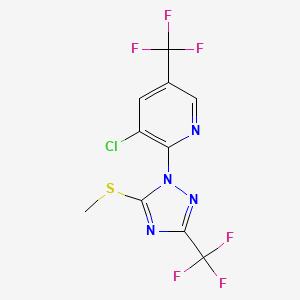

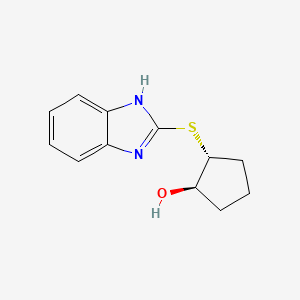

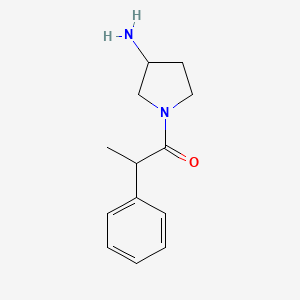
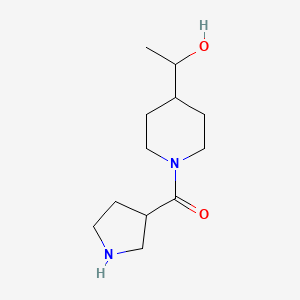
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474476.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474477.png)
![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474478.png)

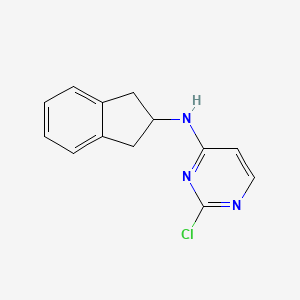
![3-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}propane-1,2-diol](/img/structure/B1474481.png)

